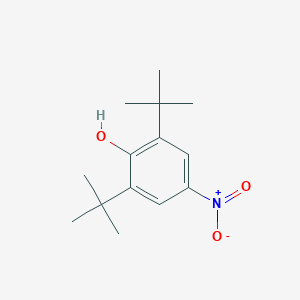
2,6-Di-tert-butyl-4-nitrophenol
Cat. No. B147179
:
728-40-5
M. Wt: 251.32 g/mol
InChI Key: FCGKUUOTWLWJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05354782
Procedure details


Dissolve 2,6-di-t-butylphenol (721 mg, 3.5 mmol) in methylene chloride (10 mL) and cool to -60° C. Add, by dropwise addition, a solution of nitronium tetrafluoroborate (25 mL of a 0.5M solution in sulfolane, 12.5 mmol) in methylene chloride (15 mL). Warm slowly to 10° C. and partition between methylene chloride (75 mL) and water (75 mL). Separate the aqueous phase and extract with methylene chloride (50 mL). Combine the organic phases, dry (MgSO4) and evaporate the solvent in vacuo. Purify and separate by flash silica gel chromatography to give the title compound.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].F[B-](F)(F)F.[O:21]=[N+:22]=[O:23]>C(Cl)Cl.S1(CCCC1)(=O)=O>[C:11]([C:7]1[CH:8]=[C:9]([N+:22]([O-:23])=[O:21])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
721 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.O=[N+]=O
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add, by dropwise addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Warm slowly to 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partition between methylene chloride (75 mL) and water (75 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the aqueous phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with methylene chloride (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combine the organic phases, dry (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate by flash silica gel chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
